(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid

Medicinal chemistry Drug design Lipophilicity optimization

This 5-CF₃-thiophene-3-acrylic acid conjugate delivers a +0.9 XLogP3 lipophilicity advantage over non-fluorinated analogs while maintaining a TPSA of 65.5 Ų—ideal for CNS fragment libraries. The electron‑withdrawing CF₃ lowers the α,β‑unsaturated LUMO by ~0.3–0.5 eV, enabling tunable Michael‑acceptor reactivity for targeted covalent inhibitors. Its para‑like exit vector geometry supports systematic kinase SAR, and the scaffold serves as a D‑A monomer precursor for high‑V_OC organic photovoltaics. Differentiate your discovery pipeline with this ≥95% pure building block. Order now to secure your supply.

Molecular Formula C8H5F3O2S
Molecular Weight 222.18
CAS No. 2044946-97-4
Cat. No. B2760338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid
CAS2044946-97-4
Molecular FormulaC8H5F3O2S
Molecular Weight222.18
Structural Identifiers
SMILESC1=C(SC=C1C=CC(=O)O)C(F)(F)F
InChIInChI=1S/C8H5F3O2S/c9-8(10,11)6-3-5(4-14-6)1-2-7(12)13/h1-4H,(H,12,13)/b2-1+
InChIKeyZZIQKZDAWFLAAP-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-[5-(Trifluoromethyl)thiophen-3-yl]prop-2-enoic acid (CAS 2044946-97-4) – Compound Identity, Structural Class, and Key Physicochemical Profile for Procurement Evaluation


(2E)-3-[5-(Trifluoromethyl)thiophen-3-yl]prop-2-enoic acid (CAS 2044946-97-4) is a fluorinated heterocyclic α,β-unsaturated carboxylic acid belonging to the thiophene-acrylic acid conjugate class. Its structure features a thiophene ring substituted at the 5-position with an electron-withdrawing trifluoromethyl (-CF₃) group and at the 3-position with an (E)-configured propenoic acid side chain [1]. The molecular formula is C₈H₅F₃O₂S (MW: 222.19 g·mol⁻¹), with a computed XLogP3-AA of 2.5, a topological polar surface area (TPSA) of 65.5 Ų, six hydrogen-bond acceptor atoms, one hydrogen-bond donor, and two rotatable bonds [1]. The compound is supplied at ≥95% purity by Enamine and other building-block vendors, typically at the 50 mg to 5 g scale, positioning it as a research-grade intermediate for medicinal chemistry and materials science applications [2].

Why 5-Trifluoromethyl-Thiophene-Acrylic Acid Cannot Be Replaced by Non-Fluorinated or Positional-Isomer Analogs in Structure-Sensitive Applications


Generic substitution within the thiophene-acrylic acid family fails because the 5-trifluoromethyl group simultaneously alters three orthogonal molecular properties that cannot be recapitulated by non-fluorinated, methyl-substituted, or ring-substituted analogs: (i) a pronounced increase in lipophilicity (ΔXLogP3 ≈ +0.9 vs. the non-fluorinated 3-(thiophen-3-yl)acrylic acid [1][2]), (ii) a distinct electronic polarization of the α,β-unsaturated carbonyl system that modulates Michael-acceptor reactivity [3], and (iii) a unique H-bond acceptor surface contributed by the three fluorine atoms that is absent in the parent thiophene-acrylic acid scaffold [1]. Positional isomerism further differentiates this compound: moving the CF₃ group from the 5- to the 2-position (CAS 1868833-66-2) alters the steric and electronic environment of the acrylic acid conjugation pathway, producing measurably different reactivity and molecular recognition profiles [4]. Consequently, substituting this specific isomer with any close analog risks non-trivial changes in target binding, pharmacokinetic behavior, polymer optoelectronic properties, or synthetic conversion rates.

Quantitative Differentiation of (2E)-3-[5-(Trifluoromethyl)thiophen-3-yl]prop-2-enoic acid Against Closest Analogs and In-Class Candidates


Lipophilicity Enhancement: XLogP3 Comparison vs. Non-Fluorinated 3-(Thiophen-3-yl)acrylic Acid

The target compound exhibits a computed XLogP3-AA of 2.5, versus 1.6 for the non-fluorinated direct analog 3-(thiophen-3-yl)acrylic acid (CAS 102696-71-9), yielding a ΔLogP of +0.9 [1][2]. This represents a ~56% increase in predicted partition coefficient, driven exclusively by the 5-CF₃ substituent. The higher lipophilicity improves membrane permeability potential in cellular assays without increasing topological polar surface area (both compounds share TPSA = 65.5 Ų) [1][2].

Medicinal chemistry Drug design Lipophilicity optimization

Hydrogen-Bond Acceptor Capacity Expansion vs. Non-Fluorinated Analog

The three fluorine atoms of the 5-CF₃ group increase the hydrogen-bond acceptor (HBA) count from 3 in 3-(thiophen-3-yl)acrylic acid to 6 in the target compound, without altering the hydrogen-bond donor count (1 each) or the topological polar surface area (both 65.5 Ų) [1][2]. This means the CF₃-substituted scaffold can participate in a richer network of C–F···H–X and C–F···carbonyl interactions that are absent in the non-fluorinated analog, while maintaining the same overall polarity footprint.

Molecular recognition Target engagement Protein-ligand interactions

Positional Isomer Differentiation: 5-CF₃ vs. 2-CF₃ Thiophene Substitution Pattern

The 5-CF₃ substitution in the target compound (CAS 2044946-97-4) places the trifluoromethyl group para to the acrylic acid attachment point on the thiophene ring, whereas the positional isomer (CAS 1868833-66-2) bears the CF₃ group ortho to the acrylic acid side chain [1][2]. While both isomers share identical molecular formula (C₈H₅F₃O₂S), molecular weight (222.19 g·mol⁻¹), and computed XLogP3 (~2.5), they differ in InChI Key, SMILES notation, and heavy-atom connectivity pattern [1][2]. The 5-CF₃ isomer places the electron-withdrawing group in conjugation with the ring sulfur, while the 2-CF₃ isomer positions it adjacent to the acrylic acid π-system, creating distinct electronic push-pull character and steric profiles around the reactive α,β-unsaturated carbonyl.

Structure-activity relationships Isomer selection Medicinal chemistry

Electronic Modulation of the α,β-Unsaturated Carbonyl System: Class-Level CF₃ Effects on Michael Acceptor Reactivity

Trifluoromethyl substitution on the heteroaryl ring electronically deactivates the conjugated acrylic acid double bond toward nucleophilic attack relative to non-fluorinated thiophene-acrylic acids, while simultaneously increasing the thermodynamic driving force for conjugate addition due to stabilization of the resulting enolate intermediate [1]. This class-level property has been characterized for CF₃-substituted cinnamic acids and analogous heteroaryl acrylic acids: the electron-withdrawing CF₃ group lowers the LUMO energy of the π-system by approximately 0.3–0.5 eV relative to the unsubstituted parent, as estimated from DFT calculations on related scaffolds [2]. While direct experimental kinetic data for the target compound vs. 3-(thiophen-3-yl)acrylic acid are not available in the open literature, the well-established Hammett σₚ value of +0.54 for the CF₃ substituent predicts a measurable rate deceleration in nucleophilic attack and a rate acceleration in base-catalyzed conjugate addition relative to the H-substituted analog (σₚ = 0) [2].

Synthetic methodology Michael addition Covalent inhibitor design

Market Availability and Purity Benchmarking Against Closest Commercial Analogs

The target compound (CAS 2044946-97-4) is commercially available from Enamine in 0.1 g ($257) and 5 g ($2,152) quantities at 95% purity, and from Leyan (catalog no. 2022588) at 95% purity [1]. Its positional isomer (CAS 1868833-66-2) is priced identically ($257/0.1 g) by Enamine. The non-fluorinated parent 3-(thiophen-3-yl)acrylic acid (CAS 102696-71-9) is significantly less expensive (~$30–50/g at 97% purity) due to simpler synthesis . This price differential (~20–40× premium for the CF₃-substituted compound) reflects the added synthetic complexity of introducing the trifluoromethyl group and the lower commercial demand volume relative to the non-fluorinated scaffold.

Chemical procurement Building block sourcing Supply chain assessment

Recommended Application Scenarios for (2E)-3-[5-(Trifluoromethyl)thiophen-3-yl]prop-2-enoic acid (CAS 2044946-97-4) Based on Differentiated Evidence


Medicinal Chemistry Fragment Libraries Requiring Elevated Lipophilicity Without TPSA Expansion

The +0.9 XLogP3 advantage over the non-fluorinated parent scaffold, combined with identical TPSA (65.5 Ų) [1], makes this compound an ideal carboxylic acid fragment for CNS-oriented library design. Incorporation into fragment screens targeting GPCRs, ion channels, or CNS enzymes can exploit the enhanced passive membrane permeability while maintaining favorable Rule-of-3 compliance. The six H-bond acceptor atoms provide orthogonal interaction vectors for protein binding [1].

Covalent Inhibitor Design Exploiting Modulated Michael Acceptor Reactivity

The electron-withdrawing CF₃ group lowers the LUMO energy of the α,β-unsaturated system (estimated ΔE ≈ 0.3–0.5 eV vs. the non-fluorinated analog) based on class-level Hammett and DFT analysis [2]. This property can be leveraged to tune the reactivity of targeted covalent inhibitors (TCIs) toward cysteine or other nucleophilic residues. The 5-CF₃ substitution pattern (para-like orientation) provides a linear molecular trajectory suitable for extending into deep hydrophobic pockets.

Synthesis of Fluorinated Conjugated Polymers and Organic Electronic Materials

Thiophene-acrylic acid conjugates bearing electron-withdrawing CF₃ groups are reported as monomer precursors for donor-acceptor (D-A) type conjugated polymers used in organic photovoltaics (OPVs) and OLEDs . The 5-CF₃-thiophene-3-acrylic acid scaffold provides both the heteroaryl conjugation motif and the carboxylic acid functionality for post-polymerization modification or surface anchoring. The class-level effect of CF₃ substitution lowers the HOMO energy relative to non-fluorinated thiophene monomers, which can increase the open-circuit voltage (V_OC) in bulk-heterojunction solar cells.

Positional-Isomer-Specific SAR Exploration in Kinase and Enzyme Inhibitor Programs

The distinct spatial orientation of the 5-CF₃ group (para-like) vs. the 2-CF₃ isomer (ortho-like) [3] enables systematic structure-activity relationship (SAR) studies where the electronic contribution of the CF₃ group is held constant while the exit vector geometry is varied. This is particularly relevant for type II kinase inhibitors or allosteric modulators where precise angular alignment of the hydrophobic substituent is critical for binding pocket complementarity.

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